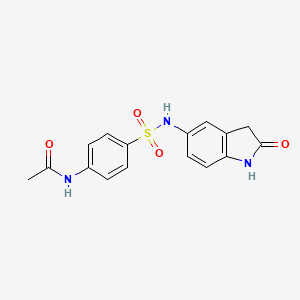

N-(4-(N-(2-Oxoindolin-5-yl)sulfamoyl)phenyl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide , also known as Compound 4o , is a synthetic molecule with potential antitumor properties. It belongs to the class of 2-oxoindoline-based acetohydrazides . Researchers have explored its cytotoxic effects on various cancer cell lines, including colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 .

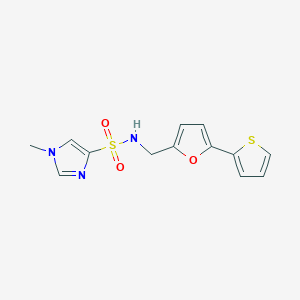

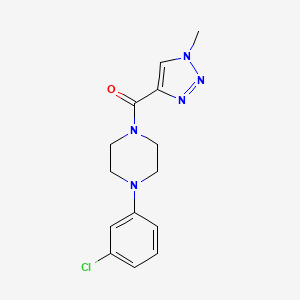

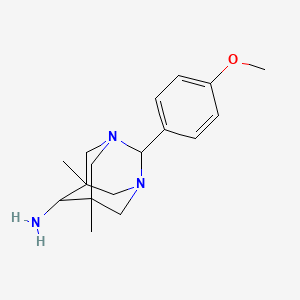

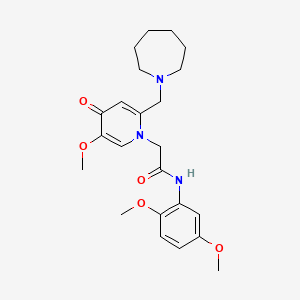

Molecular Structure Analysis

Compound 4o has a complex molecular structure, characterized by the presence of an indoline ring, a sulfamoyl group, and an acetamide moiety. The 2-oxoindoline scaffold plays a crucial role in its antitumor activity. Structural elucidation was performed using techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

The compound’s reactivity and interactions with other molecules are essential for understanding its mode of action. Researchers have investigated its behavior under various conditions, including pH, temperature, and solvent. Detailed studies on its stability, solubility, and potential degradation pathways are crucial for further development .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

- Forscher haben neuartige Acetohydrazide auf Basis von 2-Oxoindolin synthetisiert, darunter (E)-N'-Aryliden-2-(2-oxoindolin-1-yl)acetohydrazide und (Z)-2-(5-substituierte-2-oxoindolin-1-yl)-N'-(2-oxoindolin-3-yliden)acetohydrazide .

Antitumor-Aktivität

Zellzyklusregulation und Apoptose

Zusammenfassend lässt sich sagen, dass N-(4-(N-(2-Oxoindolin-5-yl)sulfamoyl)phenyl)acetamid als vielversprechendes Antitumormittel erscheint, insbesondere aufgrund seiner Zytotoxizität und Auswirkungen auf die Zellzyklusprogression und Apoptose. Forscher untersuchen weiterhin seine vielfältigen Anwendungen im Bereich der Onkologie und darüber hinaus . Wenn Sie weitere Details benötigen oder andere Fragen haben, zögern Sie bitte nicht zu fragen! 😊

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

It’s known that indole derivatives can affect both extrinsic and intrinsic pathways of the apoptotic machine . This is often achieved through the regulation of key enzymes known as caspases , which play important roles in apoptosis responses .

Result of Action

It’s known that indole derivatives can induce apoptosis and ultimately cause the death of cancer cells . This suggests that the compound may have similar effects, particularly given its potential anticancer activity .

Biochemische Analyse

Biochemical Properties

It is known that this compound and its derivatives have shown notable cytotoxicity toward human cancer cell lines . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the cell, potentially influencing biochemical reactions .

Cellular Effects

In terms of cellular effects, N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide has been observed to have a significant impact on cell cycle and apoptosis . Specifically, it has been found to accumulate cells in the S phase and substantially induce late cellular apoptosis . This indicates that the compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Given its observed effects on cell cycle and apoptosis, it is likely that it exerts its effects at the molecular level through interactions with biomolecules, potentially involving enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N-[4-[(2-oxo-1,3-dihydroindol-5-yl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-10(20)17-12-2-5-14(6-3-12)24(22,23)19-13-4-7-15-11(8-13)9-16(21)18-15/h2-8,19H,9H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHQRJHRSOFMNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(1,3-Dimethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile](/img/structure/B2423481.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2423490.png)

![3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2423494.png)

![6-Morpholin-4-yl[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2423495.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2423496.png)

![(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)[(4-nitrophenyl)methoxy]amine](/img/structure/B2423499.png)

![Methyl 2-amino-2-[3-(3,5-dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2423503.png)